(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

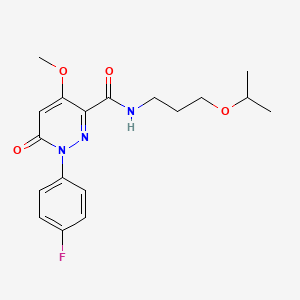

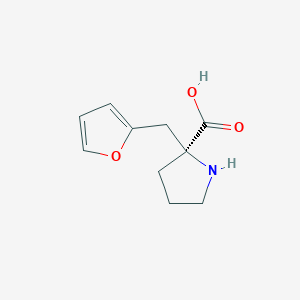

“(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1422169-56-9 . It has a molecular weight of 247.77 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” is1S/C15H17N.ClH/c1-11-8-9-14 (12 (2)10-11)15 (16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis

“(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 247.77 .Wissenschaftliche Forschungsanwendungen

Chiral Discrimination Mechanisms

The study by Bereznitski et al. (2002) explores the chiral discrimination of a compound structurally similar to (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride. The research delves into the separation mechanisms on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, uncovering that weak hydrogen bonds dominate retention, while enantioselectivity is influenced by other interactions, such as inclusion in the amylose carbamate chains. The findings offer a deeper understanding of molecular interactions and separation processes in chiral compounds, potentially contributing to the development of more efficient separation techniques in pharmaceutical and chemical industries (Bereznitski et al., 2002).

Corrosion Inhibition

Kıcır et al. (2016) have investigated a methyl-substituted phenyl containing dithiocarbamate compound, which is structurally related to (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride, as a corrosion inhibitor for steel. The compound, namely ammonium (2,4-dimethylphenyl)-dithiocarbamate, showcased high inhibition efficiency and stability, providing valuable insights into the design and application of corrosion inhibitors in protecting industrial materials (Kıcır et al., 2016).

Transfer Hydrogenation Reactions

Karabuğa et al. (2015) investigated the use of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, utilizing a compound similar to (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride. The study presents the synthesis and efficient catalytic activity of these complexes, offering potential pathways for enhancing reaction efficiencies in synthetic chemistry and industrial applications (Karabuğa et al., 2015).

Organocatalytic Poisoning in Benzylation Reactions

Colgan et al. (2016) identified an impurity formed during the benzylation of alcohols, which structurally resembles (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride. This impurity acts as a catalyst poison in certain reactions, highlighting the importance of purity and the potential impact of impurities on reaction outcomes, providing insights crucial for optimizing industrial chemical processes (Colgan et al., 2016).

Oligomerization Catalysis

Rossetto et al. (2015) explored the applications of nickel MCM-41 complexes with β-diimine ligands in ethylene and propylene oligomerization, offering a perspective on enhancing catalytic processes in polymer production. The study provides valuable insights into the design and application of catalysts for industrial polymerization processes (Rossetto et al., 2015).

Hydrogen Bonding in Schiff Base Compounds

Akerman and Chiazzari (2014) synthesized pyrrolide-imine Schiff base compounds and investigated their hydrogen bonding, contributing to the understanding of molecular interactions in materials science and potential applications in the design of novel materials and chemical sensors (Akerman & Chiazzari, 2014).

Safety and Hazards

The safety information for “(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHKPNILNLNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)

![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2417543.png)

![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2417547.png)

![N-(1-Cyanocyclohexyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2417548.png)